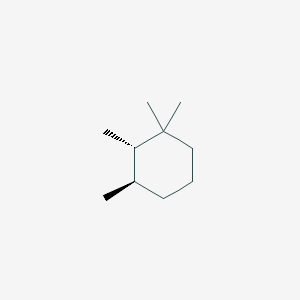
(2S,3R)-1,1,2,3-Tetramethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is a chiral organic compound with a cyclohexane ring structure. The compound is characterized by the presence of four methyl groups attached to the cyclohexane ring, specifically at the 1, 1, 2, and 3 positions. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1,1,2,3-Tetramethylcyclohexane can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of a suitable precursor, such as a substituted cyclohexene or cyclohexadiene. The reaction is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate advanced techniques such as microreactor technology to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
(2S,3R)-1,1,2,3-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: The methyl groups on the cyclohexane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring.
科学的研究の応用
(2S,3R)-1,1,2,3-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of chirality on biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug development and design.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R)-1,1,2,3-Tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R,3S)-1,1,2,3-Tetramethylcyclohexane: This enantiomer has the opposite stereochemistry at the chiral centers and may exhibit different chemical and biological properties.
1,1,2,3-Tetramethylcyclohexane: This compound lacks the chiral centers and serves as a non-chiral analog for comparison.
Uniqueness
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The compound’s chiral centers influence its reactivity, binding interactions, and overall behavior in various applications.
特性
CAS番号 |
71186-29-3 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
(2S,3R)-1,1,2,3-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-6-5-7-10(3,4)9(8)2/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChIキー |
BUOAKQCLRBVIOX-BDAKNGLRSA-N |
異性体SMILES |
C[C@@H]1CCCC([C@H]1C)(C)C |
正規SMILES |
CC1CCCC(C1C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















